molecular formula C9H11BrO2 B13673932 1-(3-Bromophenyl)propane-1,3-diol CAS No. 51699-46-8

1-(3-Bromophenyl)propane-1,3-diol

Cat. No.: B13673932
CAS No.: 51699-46-8
M. Wt: 231.09 g/mol
InChI Key: YXTVVUBNUSBKNH-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)propane-1,3-diol is an organic compound with the molecular formula C9H11BrO2 It features a bromine atom attached to a benzene ring, which is further connected to a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromophenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the bromination of phenylpropane-1,3-diol. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)propane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Bromophenyl)propane-1,3-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and polymers

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity and cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)propane-1,3-diol: Similar structure but with the bromine atom at the para position.

    1-(3-Chlorophenyl)propane-1,3-diol: Similar structure with a chlorine atom instead of bromine.

    1-(3-Methylphenyl)propane-1,3-diol: Similar structure with a methyl group instead of bromine

Uniqueness

1-(3-Bromophenyl)propane-1,3-diol is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

CAS No.

51699-46-8

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

1-(3-bromophenyl)propane-1,3-diol

InChI

InChI=1S/C9H11BrO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2

InChI Key

YXTVVUBNUSBKNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CCO)O

Origin of Product

United States

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